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Compound of Interest

Compound Name: Decarbonyl Rivaroxaban-d4

Cat. No.: B15142752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity

analysis of Decarbonyl Rivaroxaban-d4, a deuterated analog of a key Rivaroxaban impurity.

The incorporation of deuterium isotopes into pharmaceutical compounds is a critical strategy in

drug metabolism and pharmacokinetic (DMPK) studies, often utilized to understand metabolic

pathways and to generate internal standards for bioanalytical assays. Ensuring high isotopic

purity is paramount for the reliability of such studies. This document details the synthetic

methodology, analytical protocols for purity determination, and presents illustrative data.

Synthesis of Decarbonyl Rivaroxaban-d4
The synthesis of Decarbonyl Rivaroxaban-d4 is conceptually based on the established

synthetic routes for Rivaroxaban, incorporating a deuterated starting material. The decarbonyl

analogue, a potential metabolite or degradation product, can be synthesized by modifying the

final acylation step. A plausible synthetic pathway initiates with the condensation of deuterated

4-(4-aminophenyl)morpholin-3-one-d4 with (S)-N-(2,3-epoxypropyl)phthalimide. Subsequent

cyclization and hydrolysis yield the core amine intermediate, which is then reacted with a

suitable agent to introduce the thiophene moiety, albeit without the carbonyl group present in

the parent drug.

A patent for the preparation of deuterated Rivaroxaban describes a multi-step synthesis

beginning with deuterated 4-(4-aminophenyl)morpholin-3-one. This approach ensures the
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stable incorporation of deuterium atoms in a non-exchangeable position on the morpholinone

ring. The final steps of such a synthesis can be adapted to produce the decarbonyl derivative.

Experimental Protocols
General Synthesis Workflow for Decarbonyl
Rivaroxaban-d4
A generalized synthetic workflow for producing Decarbonyl Rivaroxaban-d4 is outlined below.

This process is adapted from known Rivaroxaban synthesis methodologies.
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Deuterated 4-(4-aminophenyl)morpholin-3-one-d4

Condensation Reaction

(S)-N-(2,3-epoxypropyl)phthalimide

Deuterated Phthalimide Intermediate

Cyclization Reaction

N,N'-Carbonyldiimidazole

Deuterated Oxazolidinone Intermediate

Hydrolysis

Methylamine/Ethanol

Deuterated Amine Intermediate

Sulfonylation Reaction

5-Chloro-2-sulfonyl chloride thiophene

Decarbonyl Rivaroxaban-d4
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Figure 1: Generalized Synthetic Workflow for Decarbonyl Rivaroxaban-d4.
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Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic

purity of deuterated compounds. By analyzing the relative abundance of the molecular ions

corresponding to different isotopic compositions (isotopologues), the percentage of the desired

deuterated species can be accurately quantified.

Protocol:

Sample Preparation: A stock solution of Decarbonyl Rivaroxaban-d4 is prepared in a

suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of 1

mg/mL. This is further diluted to a working concentration of 1 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF

instrument, coupled with an electrospray ionization (ESI) source is used.

MS Parameters:

Ionization Mode: Positive ESI

Scan Range: m/z 100-1000

Resolution: > 60,000 FWHM

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Data Analysis: The isotopic cluster of the molecular ion [M+H]⁺ is analyzed. The theoretical

masses for the unlabeled (d0) and deuterated (d4) species are calculated. The relative

intensity of the ion corresponding to the d4 isotopologue is compared to the sum of the

intensities of all relevant isotopologues (d0 to d4) to determine the isotopic purity.

Isotopic Purity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the

isotopic purity and the specific sites of deuteration. While mass spectrometry provides the
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overall isotopic distribution, NMR can confirm the absence of protons at the deuterated

positions.

Protocol:

Sample Preparation: Approximately 5-10 mg of Decarbonyl Rivaroxaban-d4 is dissolved in

a deuterated NMR solvent (e.g., DMSO-d6).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Analysis: A standard proton NMR spectrum is acquired. The integral of the signals

corresponding to the protons at the deuterated positions should be significantly diminished

compared to the integrals of non-deuterated protons in the molecule. The residual proton

signal can be used to estimate the isotopic purity.

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the

deuterium signal at the expected chemical shift, confirming the presence and location of the

deuterium atoms.

Data Presentation
The following table summarizes the illustrative quantitative data for the isotopic purity of a

synthesized batch of Decarbonyl Rivaroxaban-d4.
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Parameter Method Result

Isotopic Purity

Deuterium Incorporation Mass Spectrometry 99.5%

Isotopologue Distribution

d4 Mass Spectrometry 99.5%

d3 Mass Spectrometry 0.4%

d2 Mass Spectrometry <0.1%

d1 Mass Spectrometry <0.1%

d0 Mass Spectrometry <0.1%

Chemical Purity

HPLC-UV (254 nm) >99%

Structural Confirmation

Identity ¹H NMR, ¹³C NMR, HRMS Consistent with structure

Visualization of Analytical Workflow
The logical flow of the analytical process for determining the isotopic purity of Decarbonyl
Rivaroxaban-d4 is depicted in the following diagram.
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Figure 2: Analytical Workflow for Isotopic Purity Assessment.

To cite this document: BenchChem. [Isotopic Purity of Decarbonyl Rivaroxaban-d4: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15142752#isotopic-purity-of-decarbonyl-rivaroxaban-
d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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